![molecular formula C16H11N3O5 B11051060 2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide](/img/structure/B11051060.png)
2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide is a compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-chloro-3-nitro-2H-chromen-2-one with 4-aminobenzamide under controlled conditions. The presence of the nitro group in the coumarin derivative facilitates the substitution reaction at relatively low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group facilitates nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions typically occur in the presence of a base, such as sodium hydroxide, and at controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide involves its interaction with various molecular targets. For instance, its anticonvulsant activity is believed to be associated with its effects on γ-aminobutyric acid (GABA) ionotropic receptors . The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]butanoic acid: Exhibits anticonvulsant properties.
7-(2-morpholino-2-oxoethoxy)-2H-chromen-2-one: Another coumarin derivative with anticonvulsant effects.
Uniqueness
2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzamide stands out due to its specific structural features, such as the benzamide group, which may enhance its biological activity and selectivity compared to other coumarin derivatives.
This compound’s unique combination of structural elements and biological activities makes it a promising candidate for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C16H11N3O5 |
---|---|
Molekulargewicht |
325.27 g/mol |
IUPAC-Name |
2-[(3-nitro-2-oxochromen-4-yl)amino]benzamide |
InChI |
InChI=1S/C16H11N3O5/c17-15(20)9-5-1-3-7-11(9)18-13-10-6-2-4-8-12(10)24-16(21)14(13)19(22)23/h1-8,18H,(H2,17,20) |
InChI-Schlüssel |
AKFZFBFDRCIJHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NC3=CC=CC=C3C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.